molecular formula C22H17N3O B5694160 N-[4-(2-phenylquinazolin-4-yl)phenyl]acetamide

N-[4-(2-phenylquinazolin-4-yl)phenyl]acetamide

Cat. No.: B5694160
M. Wt: 339.4 g/mol
InChI Key: UKHWAUKNXXKRAO-UHFFFAOYSA-N
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Description

N-[4-(2-phenylquinazolin-4-yl)phenyl]acetamide is a member of the quinazoline class of compounds. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications. This compound, in particular, is characterized by its unique structure, which includes a quinazoline core substituted with phenyl groups and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-phenylquinazolin-4-yl)phenyl]acetamide typically involves the formation of the quinazoline core followed by the introduction of the phenyl and acetamide groups. One common synthetic route starts with the condensation of anthranilic acid with an appropriate aldehyde to form the quinazoline core. This intermediate is then subjected to further reactions to introduce the phenyl groups and the acetamide moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-phenylquinazolin-4-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines, depending on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(2-phenylquinazolin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The quinazoline core can inhibit various enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The phenyl and acetamide groups contribute to the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

    N-(4-(quinazolin-2-yl)phenyl)benzamide: Another quinazoline derivative with potent anti-angiogenesis activities.

    2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Shows antimicrobial and antiproliferative activities.

Uniqueness

N-[4-(2-phenylquinazolin-4-yl)phenyl]acetamide stands out due to its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

N-[4-(2-phenylquinazolin-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c1-15(26)23-18-13-11-16(12-14-18)21-19-9-5-6-10-20(19)24-22(25-21)17-7-3-2-4-8-17/h2-14H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHWAUKNXXKRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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